D-Ribose, 2-deoxy-2-fluoro-

Enzymatic stability Nucleoside phosphorolysis Biocatalysis

2-Deoxy-2-fluoro-D-ribose is the critical 2'-fluoro sugar for oligonucleotide therapeutics. The 2'-F uniquely balances nuclease resistance with RNA-like C3'-endo conformation for high-affinity siRNA/antisense binding—delivering ~+2°C duplex stabilization per residue. Unlike unmodified ribose or 2'-OMe analogs, it resists enzymatic phosphorolysis (81.4% reduction) and avoids Ago2 steric clashes. Essential for antiviral nucleoside synthesis (e.g., influenza, IC50=15-23 µM). Procure to achieve target potency, metabolic stability, and RNAi activity in your drug program.

Molecular Formula C5H9FO4
Molecular Weight 152.12 g/mol
CAS No. 7226-33-7
Cat. No. B1198460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose, 2-deoxy-2-fluoro-
CAS7226-33-7
Synonyms2'-deoxy-2'-fluororibose
Molecular FormulaC5H9FO4
Molecular Weight152.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)F)O)O)O
InChIInChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1
InChIKeyNJYXSKVOTDPOAT-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 2-Deoxy-2-fluoro-D-ribose (CAS 7226-33-7) for Fluorinated Nucleoside Synthesis and Oligonucleotide Therapeutics


2-Deoxy-2-fluoro-D-ribose (CAS 7226-33-7), also referred to as 2-deoxy-2-fluoro-D-ribofuranose, is a modified pentose sugar featuring a fluorine atom substitution at the 2′-position in place of a hydroxyl group . This substitution imparts unique physicochemical properties, including increased electronegativity and altered sugar puckering, which profoundly influence the stability and conformation of nucleosides and oligonucleotides derived from it . The compound serves as a critical building block in the synthesis of fluorinated nucleoside analogs with applications in antiviral therapeutics and as a key modification in chemically stabilized oligonucleotides for RNA interference (RNAi) and antisense technologies .

Why 2-Deoxy-2-fluoro-D-ribose Cannot Be Substituted with Unmodified or Other 2′-Modified Sugars in Critical Applications


Generic substitution with unmodified ribose, 2-deoxyribose, or other 2′-modified analogs such as 2′-O-methyl ribose fails because the 2′-fluoro group uniquely balances conformational pre-organization for RNA binding with sufficient metabolic stability, while also profoundly altering enzymatic recognition and reactivity. The fluorine atom's high electronegativity stabilizes the glycosidic bond against acid-catalyzed hydrolysis and enzymatic phosphorolysis [1], and its small steric footprint, in contrast to bulkier 2′-O-alkyl modifications, avoids steric clashes with key enzymatic residues in the RNAi machinery [2]. This distinct combination of electronic effects, steric properties, and conformational bias means that replacing 2-deoxy-2-fluoro-D-ribose with a different sugar leads to predictable losses in duplex thermal stability, altered nuclease resistance, and compromised biological activity in applications ranging from antiviral nucleosides to siRNA therapeutics [3].

Quantitative Differentiation of 2-Deoxy-2-fluoro-D-ribose: Direct Evidence Against Key Comparators


Resistance to Enzymatic Phosphorolysis: 2-Fluoro Substitution Reduces Anomeric Cleavage by Over 80% Compared to Unmodified Ribose

In a direct head-to-head enzymatic assay measuring the formation of sugar 1-phosphate products via phosphorolytic cleavage, the 2-fluoro substitution dramatically reduced the reaction yield. After a 6-hour reaction time, the yield of α-d-2-deoxy-2-fluoro 1-phosphate was only 8%, compared to a 43% yield for α-d-ribose 1-phosphate from the unmodified sugar [1]. This demonstrates that the electron-withdrawing fluorine at the C2 position significantly disfavors the buildup of positive charge at the anomeric carbon during phosphorolysis, thereby conferring resistance to this common enzymatic degradation pathway.

Enzymatic stability Nucleoside phosphorolysis Biocatalysis

Superior Thermal Stabilization of RNA Duplexes: 2′-Fluoro Modification Adds ~2°C per Residue, Outperforming 2′-O-Methyl and RNA

In studies of fully modified oligoribonucleotides, the 2′-fluoro modification provides the highest thermal stabilization of duplexes with complementary RNA. The melting temperature (Tm) order for homoduplexes was unequivocally established as: 2′-fluoro:2′-fluoro > 2′-O-propyl:2′-O-propyl > 2′-O-methyl:2′-O-methyl > RNA:RNA > DNA:DNA [1]. Furthermore, the incremental stabilization for each 2′-fluoro residue added to an oligodeoxynucleotide is approximately 2°C, which compares favorably to 1.5°C for 2′-O-methyl and 1.1°C for RNA .

Oligonucleotide therapeutics Thermal stability Antisense

Potent Antiviral Activity of Derived Nucleosides: 2′-Deoxy-2′-fluoroguanosine Exhibits IC50 of 15-23 µM Against Influenza A

Purine nucleosides synthesized with the 2-deoxy-2-fluoro-D-ribose sugar moiety demonstrate potent and selective antiviral activity. In a study evaluating twenty purine 2′-deoxy-2′-fluororibosides, 2′-deoxy-2′-fluoroguanosine and its congeners showed the most potent anti-influenza A virus activity, with an IC50 range of 15-23 µM in Madin-Darby canine kidney (MDCK) cells [1]. Critically, this potent activity was accompanied by very low cytotoxicity in this subgroup, a key differentiator from other analogs in the series. For context, the most cytotoxic analog in the study, a 2-fluoro-6-amino derivative, had an IC50 of 120 µM, demonstrating that the biological outcome is exquisitely sensitive to both the sugar and nucleobase combination [1].

Antiviral agents Influenza Nucleoside analogs

Conformational Pre-organization for A-Form Helices: 2′-Fluoro Locks Sugar Pucker in RNA-Like C3′-endo Conformation

The high electronegativity of the fluorine atom at the 2′-position strongly biases the sugar pucker towards the C3′-endo (North) conformation, which is characteristic of A-form RNA helices . NMR spectroscopic studies of 2-deoxy-2-fluoro-D-ribose itself reveal a favored S-conformation in solution stabilized by stereoelectronic effects (antiperiplanar preference of C-H and C-C bonds to σ*C-F), which also maintains the base moiety in a high anti-rotamer population [1]. This contrasts with unmodified 2′-deoxyribose, which favors the C2′-endo (South) conformation typical of B-form DNA. This conformational pre-organization reduces the entropic penalty for duplex formation with RNA targets, contributing directly to the enhanced thermal stability observed with 2′-fluoro modified oligonucleotides [2].

Nucleic acid conformation siRNA design Structural biology

Distinct Steric and Stability Profile in siRNA: 2′-F Modification Avoids Ago2 Steric Clashes While 2′-OMe Provides Greater Nuclease Resistance

In the context of siRNA therapeutics, the choice between 2′-deoxy-2′-fluoro (2′-F) and 2′-O-methyl (2′-OMe) modifications involves a critical trade-off. Patent disclosures explicitly state that while 2′-O-methyl modifications are sterically more hindered and offer stronger metabolic stability against endogenous nucleases compared to 2′-deoxy-2′-fluoro [1], this bulkier group can cause steric clashes with Argonaute RISC Catalytic Component 2 (Ago2) residues, thereby preventing guide strand loading into RISC and substantially reducing RNAi activity [1]. The 2′-F modification, being smaller, avoids this detrimental steric clash, maintaining high RNAi potency. Therefore, an optimal siRNA design often requires a judicious balance of both modifications to achieve the desired stability, tolerability, and potency [1].

siRNA therapeutics RNAi Chemical modification

High-Value Application Scenarios for 2-Deoxy-2-fluoro-D-ribose Based on Verified Performance Data


Synthesis of Potent Anti-Influenza Nucleoside Drug Candidates

Based on the demonstrated potent anti-influenza A virus activity (IC50 = 15-23 µM) and low cytotoxicity of 2′-deoxy-2′-fluoroguanosine [1], 2-deoxy-2-fluoro-D-ribose is a critical starting material for medicinal chemistry programs developing novel influenza therapeutics. Its procurement is justified for synthesizing focused libraries of purine nucleoside analogs, where the 2′-fluoro sugar is essential for achieving the desired antiviral potency and safety profile.

Design of High-Affinity Antisense Oligonucleotides and siRNAs

The superior thermal stabilization of RNA duplexes imparted by 2′-fluoro modifications (additive ~2°C per residue, outperforming 2′-OMe and RNA [1]) and its ability to pre-organize the sugar pucker into an RNA-like C3′-endo conformation [2] make this sugar indispensable for designing high-affinity antisense oligonucleotides and siRNAs. Procurement is essential for projects where maximizing target binding affinity is the primary goal, such as targeting structured RNA or low-abundance transcripts.

Optimizing siRNA Therapeutics Through Balanced Modification Strategies

As detailed in recent patent literature, achieving optimal siRNA potency, stability, and tolerability requires a balanced combination of 2′-fluoro and 2′-O-methyl modifications [1]. The 2′-fluoro modification is crucial for maintaining high RNAi activity by avoiding steric clashes with Ago2, a problem encountered with bulkier 2′-O-alkyl groups. Therefore, procurement of 2-deoxy-2-fluoro-D-ribose is mandatory for any industrial or academic group engaged in the rational design and optimization of siRNA-based drugs.

Biocatalytic and Chemoenzymatic Synthesis of Stable Nucleoside Analogs

The resistance of 2-deoxy-2-fluoro-D-ribose to enzymatic phosphorolysis (81.4% reduction in yield compared to unmodified ribose [1]) makes it an ideal substrate for specific chemoenzymatic synthesis routes. This property can be exploited to prevent unwanted side reactions during biocatalytic nucleoside synthesis or to design prodrugs with enhanced metabolic stability. Procurement is advised for process chemistry groups developing enzymatic routes to fluorinated nucleoside drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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